C-1 Regioisomeric Positioning is a Prerequisite for Generating Rad51 Inhibitors with Defined Cellular IC₅₀ Values
The 1-(1H-indol-3-yl)isoquinoline scaffold is the direct synthetic precursor to IBR2 (CAS 313526-24-8), a validated Rad51 inhibitor. IBR2 exhibits IC₅₀ values of 12–20 μM across multiple cancer cell lines and an IC₅₀ of 14.8 μM specifically against triple-negative MDA-MB-468 breast cancer cells . In contrast, the 4-(1H-indol-1-yl)isoquinoline regioisomer (CAS 473918-53-5) has no reported Rad51 activity or associated IC₅₀ data . The C-1 indole linkage is required for the subsequent sulfonylation that yields IBR2 [1].
| Evidence Dimension | Bioactivity of derived Rad51 inhibitor IBR2 |
|---|---|
| Target Compound Data | IBR2 (derived from 1-(1H-indol-3-yl)isoquinoline): IC₅₀ 12–20 μM (multiple cancer lines), 14.8 μM (MDA-MB-468) |
| Comparator Or Baseline | 4-(1H-Indol-1-yl)isoquinoline regioisomer: No Rad51 activity reported |
| Quantified Difference | Target compound enables Rad51 inhibitor synthesis; comparator regioisomer does not |
| Conditions | Derivatization via benzylsulfonylation; XTT assay in breast cancer, osteosarcoma, glioblastoma cell lines |
Why This Matters
Procurement of the C-1 regioisomer is non-negotiable for reproducing the IBR2 Rad51 inhibitor series, as alternative regioisomers cannot yield the same bioactive scaffold.
- [1] US Patent 9,012,455. Indolyl isoquinoline Rad51 inhibitors. 2015. View Source
